molecular formula C₁₈H₂₃NO₇ B1141079 Indole-3-butanoyl-D-glucopyranose CAS No. 147138-23-6

Indole-3-butanoyl-D-glucopyranose

Cat. No.: B1141079
CAS No.: 147138-23-6
M. Wt: 365.38
Attention: For research use only. Not for human or veterinary use.
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Description

Indole-3-butanoyl-D-glucopyranose is a specialized biochemical compound with the molecular formula C18H23NO7 and a molecular weight of 365.38. It is a derivative of indole, a nitrogen-containing heterocycle, and is conjugated with a glucopyranose moiety. This compound is primarily used in proteomics research and has significant potential in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indole-3-butanoyl-D-glucopyranose typically involves the esterification of indole-3-butyric acid with D-glucopyranose. The reaction is carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Indole-3-butanoyl-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Indole-3-butanoyl-D-glucopyranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Indole-3-butanoyl-D-glucopyranose involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The indole moiety interacts with cellular receptors and enzymes, modulating their activity.

    Pathways Involved: The compound influences various biochemical pathways, including those related to cell growth, apoptosis, and antimicrobial activity. .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.

    Indole-3-butyric acid: A plant growth regulator used to promote root formation in cuttings.

    Indole-3-carboxylic acid:

Uniqueness: Indole-3-butanoyl-D-glucopyranose is unique due to its conjugation with a glucopyranose moiety, which enhances its solubility and bioavailability. This structural modification also imparts unique biological activities, making it a valuable compound in various research fields .

Properties

IUPAC Name

1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O7.C8H7N/c1-2-3-6(12)10(16)7(13)5(4-11)17-9(15)8(10)14;1-2-4-8-7(3-1)5-6-9-8/h5,7-9,11,13-16H,2-4H2,1H3;1-6,9H/t5-,7-,8+,9?,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBPRBNNLQNZAR-GBZOFGTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1(C(C(OC(C1O)O)CO)O)O.C1=CC=C2C(=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)[C@@]1([C@@H]([C@H](OC([C@@H]1O)O)CO)O)O.C1=CC=C2C(=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60721663
Record name 3-C-Butanoyl-D-glucopyranose--1H-indole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147138-23-6
Record name 3-C-Butanoyl-D-glucopyranose--1H-indole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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